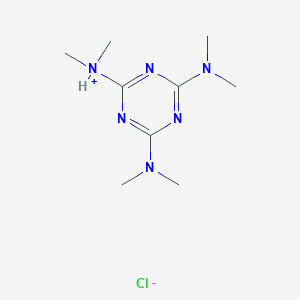
Hexamethylmelamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexamethylmelamine hydrochloride, also known as HMM, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 257.77 g/mol. HMM is a derivative of melamine and is used in various research applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Hexamethylmelamine hydrochloride is not fully understood, but it is believed to inhibit DNA synthesis and induce apoptosis in cancer cells. It has also been shown to induce cell cycle arrest in cancer cells, leading to their death.
Effets Biochimiques Et Physiologiques
Hexamethylmelamine hydrochloride has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to have antitumor activity in animal models, indicating its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Hexamethylmelamine hydrochloride in lab experiments is its high solubility in water, which makes it easy to handle and use. It is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using Hexamethylmelamine hydrochloride is its cytotoxicity, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the use of Hexamethylmelamine hydrochloride in scientific research. One potential application is in the development of new anticancer drugs, as Hexamethylmelamine hydrochloride has been found to exhibit cytotoxic activity against various cancer cell lines. Another potential application is in the synthesis of heterocyclic compounds, which have potential applications in the pharmaceutical industry. Further research is needed to fully understand the mechanism of action of Hexamethylmelamine hydrochloride and to explore its potential applications in various fields of research.
In conclusion, Hexamethylmelamine hydrochloride is a valuable chemical compound in scientific research due to its unique chemical properties. It is commonly used as a chemical reagent and a starting material for the synthesis of other compounds. Hexamethylmelamine hydrochloride has potential applications in the development of anticancer drugs and the synthesis of heterocyclic compounds. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields of research.
Méthodes De Synthèse
Hexamethylmelamine hydrochloride is synthesized through a reaction between melamine and paraformaldehyde in the presence of hydrochloric acid. The reaction results in the formation of hexamethylmelamine hydrochloride, which can be purified through recrystallization.
Applications De Recherche Scientifique
Hexamethylmelamine hydrochloride is commonly used in scientific research as a chemical reagent and a starting material for the synthesis of other compounds. It is used in the development of anticancer drugs, as it has been found to exhibit cytotoxic activity against various cancer cell lines. Hexamethylmelamine hydrochloride is also used in the synthesis of heterocyclic compounds, which have potential applications in the pharmaceutical industry.
Propriétés
IUPAC Name |
[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-dimethylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N6.ClH/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6;/h1-6H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAQBNIEQUSIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](C)C1=NC(=NC(=N1)N(C)C)N(C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexamethylmelamine hydrochloride | |
CAS RN |
15468-34-5 |
Source


|
| Record name | Melamine, hexamethyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015468345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


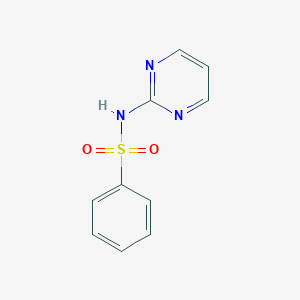
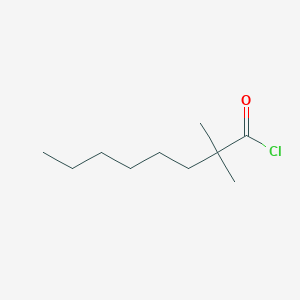
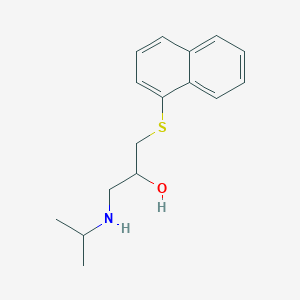
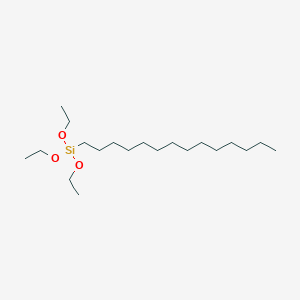
![N-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B100317.png)

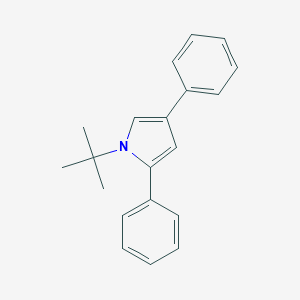



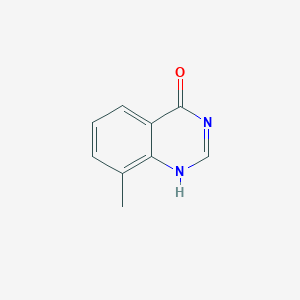
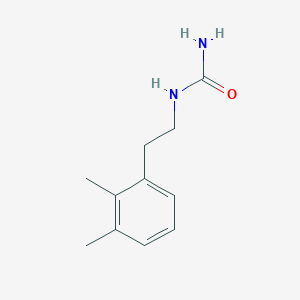
![1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone](/img/structure/B100333.png)